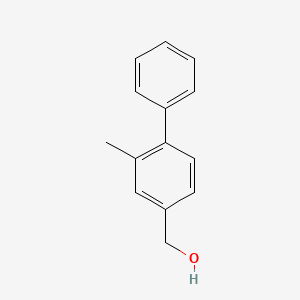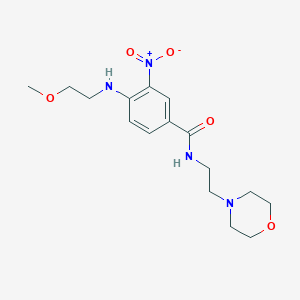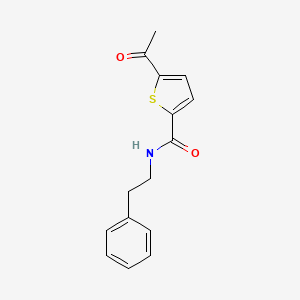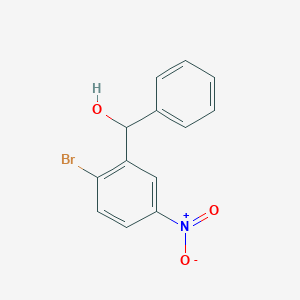
(2-Bromo-5-nitrophenyl)-phenylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-5-nitrophenyl)-phenylmethanol is an organic compound with the molecular formula C13H10BrNO3 It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, along with a phenylmethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-nitrophenyl)-phenylmethanol typically involves the following steps:
Bromination: The starting material, 2-nitrophenylmethanol, is subjected to bromination using bromine in the presence of a suitable solvent such as acetic acid. This results in the formation of 2-bromo-5-nitrophenylmethanol.
Grignard Reaction: The brominated compound is then reacted with phenylmagnesium bromide (a Grignard reagent) in an anhydrous ether solvent. This step introduces the phenyl group to the molecule, yielding this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromo-5-nitrophenyl)-phenylmethanol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Chromium trioxide, sulfuric acid.
Major Products Formed
Reduction: (2-Amino-5-nitrophenyl)-phenylmethanol.
Substitution: Various substituted phenylmethanol derivatives.
Oxidation: (2-Bromo-5-nitrophenyl)-benzaldehyde.
Wissenschaftliche Forschungsanwendungen
Chemistry
(2-Bromo-5-nitrophenyl)-phenylmethanol is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In medicinal chemistry, this compound can serve as a building block for the development of pharmaceuticals. Its derivatives may exhibit biological activities, such as antimicrobial or anticancer properties, making it a potential candidate for drug discovery.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of (2-Bromo-5-nitrophenyl)-phenylmethanol depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and bromine groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Bromo-5-nitrophenyl)acetamide: Similar in structure but with an acetamide group instead of a phenylmethanol moiety.
(2-Bromo-5-nitrophenyl)methanol: Lacks the phenyl group, making it less complex.
(2-Bromo-5-nitrophenyl)ethanol: Contains an ethanol group instead of phenylmethanol.
Uniqueness
(2-Bromo-5-nitrophenyl)-phenylmethanol is unique due to the combination of its functional groups, which provide a versatile platform for further chemical modifications. The presence of both bromine and nitro groups allows for diverse reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Eigenschaften
CAS-Nummer |
183110-86-3 |
|---|---|
Molekularformel |
C13H10BrNO3 |
Molekulargewicht |
308.13 g/mol |
IUPAC-Name |
(2-bromo-5-nitrophenyl)-phenylmethanol |
InChI |
InChI=1S/C13H10BrNO3/c14-12-7-6-10(15(17)18)8-11(12)13(16)9-4-2-1-3-5-9/h1-8,13,16H |
InChI-Schlüssel |
CMJAWXOSAGCYRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)[N+](=O)[O-])Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




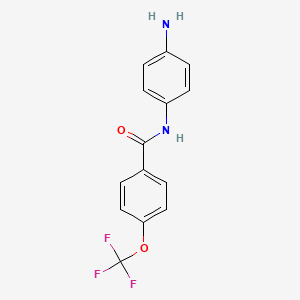
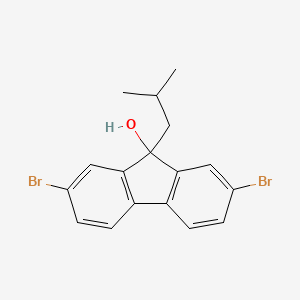
![8-N-benzyl-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine](/img/structure/B13878376.png)
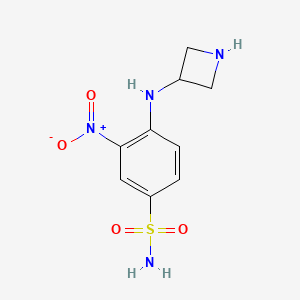
![3-(Difluoromethoxy)-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline](/img/structure/B13878386.png)
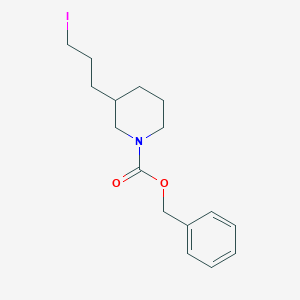
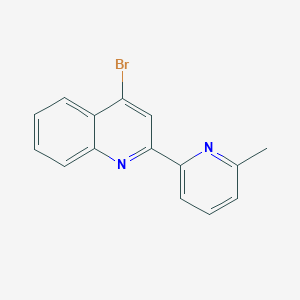
![Ethyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B13878405.png)
